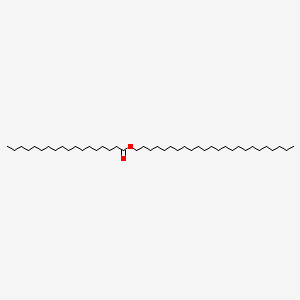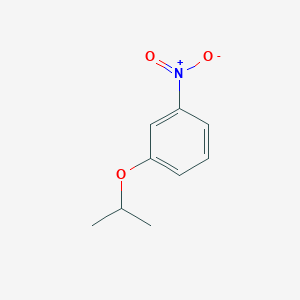![molecular formula C9H7NO2 B1626714 2-(Benzo[d]isoxazol-3-yl)acetaldehyde CAS No. 50471-23-3](/img/structure/B1626714.png)
2-(Benzo[d]isoxazol-3-yl)acetaldehyde
概要
説明
2-(Benzo[d]isoxazol-3-yl)acetaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of α,β-acetylenic oximes under the influence of catalysts such as AuCl3, which leads to substituted isoxazoles . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often focus on optimizing yield and selectivity while minimizing the use of toxic reagents and harsh conditions. Metal-free synthetic routes have gained attention due to their eco-friendly nature and cost-effectiveness .
化学反応の分析
Types of Reactions
2-(Benzo[d]isoxazol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Benzo[d]isoxazol-3-yl)acetic acid.
Reduction: Formation of 2-(Benzo[d]isoxazol-3-yl)ethanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the reagents used.
科学的研究の応用
2-(Benzo[d]isoxazol-3-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex isoxazole derivatives.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)acetaldehyde is primarily related to its interaction with biological targets through its isoxazole ring. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways and molecular targets depend on the particular application and the structure of the derivative being studied .
類似化合物との比較
Similar Compounds
Uniqueness
2-(Benzo[d]isoxazol-3-yl)acetaldehyde is unique due to its specific structure, which combines the isoxazole ring with an aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRJEWLPWENKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499674 | |
| Record name | (1,2-Benzoxazol-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50471-23-3 | |
| Record name | (1,2-Benzoxazol-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


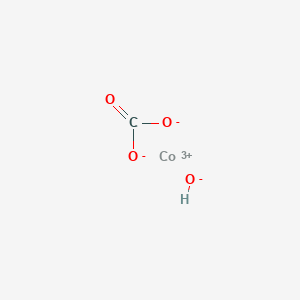


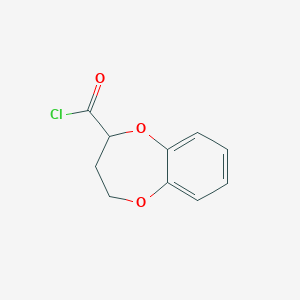

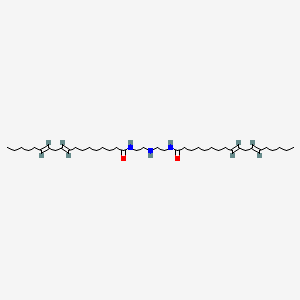
![4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1626640.png)
